4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
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Overview
Description
4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is often associated with diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 2-chlorobenzyl alcohol in the presence of a base to form the intermediate 2-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)oxy)-N’-(2-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2-(2-(4-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE stands out due to its specific substitution pattern and the presence of both chlorinated aromatic rings and a pyrazolone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H18Cl2N2O2 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-16-19(24(29)28(27-16)22-12-6-5-11-21(22)26)14-17-8-3-7-13-23(17)30-15-18-9-2-4-10-20(18)25/h2-14H,15H2,1H3/b19-14- |
InChI Key |
LCAVIDKLGHBRJA-RGEXLXHISA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2OCC3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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